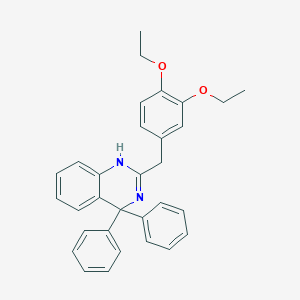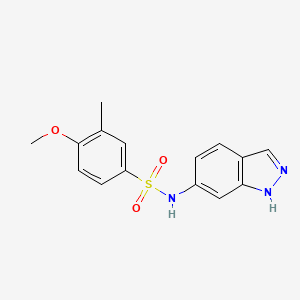
7,7-dimethyl-4-thien-2-yl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE is a heterocyclic compound that features a chromene core with a thienyl substituent
Preparation Methods
The synthesis of 7,7-DIMETHYL-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE typically involves a multi-step process. One common method includes the cyclocondensation of aromatic aldehydes, dimedone, and thiophene derivatives under reflux conditions. Catalysts such as aluminum acetylacetonate or PbO can be used to facilitate the reaction . The reaction conditions often involve mild temperatures and the use of green solvents to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic substitution reactions, often using halogenating agents or nitrating mixtures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-DIMETHYL-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 7,7-DIMETHYL-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and pathways involved in cell proliferation and apoptosis . Molecular docking studies have shown that the compound can bind to proteins such as Bcl-2 and Bcl-xL, which are involved in the regulation of apoptosis.
Comparison with Similar Compounds
Similar compounds to 7,7-DIMETHYL-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE include:
5-Oxo-hexahydroquinoline derivatives: These compounds share a similar core structure and have shown comparable biological activities.
Imidazo[4,5-b]pyridine derivatives: These heterocyclic compounds also exhibit diverse biological activities and are used in similar research applications.
The uniqueness of 7,7-DIMETHYL-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE lies in its specific substitution pattern and the presence of the thienyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
7,7-dimethyl-4-thiophen-2-yl-3,4,6,8-tetrahydrochromene-2,5-dione |
InChI |
InChI=1S/C15H16O3S/c1-15(2)7-10(16)14-9(12-4-3-5-19-12)6-13(17)18-11(14)8-15/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
GYKQSBYFQUKPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=CS3)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11070590.png)

![1-(4-Methoxyphenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea](/img/structure/B11070597.png)
![3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11070599.png)

![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide](/img/structure/B11070608.png)
![2-{[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11070613.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11070623.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B11070639.png)


![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070661.png)
![2-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11070662.png)
![2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11070669.png)
